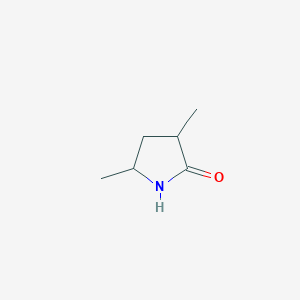

3,5-Dimethylpyrrolidin-2-one

Description

Historical Overview of Pyrrolidinone Chemistry in Academic Research

The chemistry of pyrrolidinones, a class of five-membered lactams, has a rich history rooted in the early explorations of organic synthesis. The simplest member, 2-pyrrolidinone (B116388) (also known as γ-butyrolactam), was first synthesized in 1889 from the dehydration of 4-aminobutanoic acid. chemicalbook.comwikipedia.org However, the industrial significance of this class of compounds surged dramatically with the work of Walter Reppe in the 1930s and 1940s. wikipedia.orgatamankimya.com His pioneering research into acetylene (B1199291) chemistry led to the development of an efficient industrial process for producing 2-pyrrolidinone from γ-butyrolactone and ammonia. wikipedia.org This breakthrough paved the way for the large-scale production of its N-vinyl derivative, N-vinyl-2-pyrrolidone (NVP), in 1939. chemicalbook.comrsc.org The subsequent polymerization of NVP yielded polyvinylpyrrolidone (B124986) (PVP), a polymer that found initial use as a blood plasma substitute and has since been applied in numerous medical, pharmaceutical, and industrial contexts. wikipedia.orgatamankimya.com This early work established the pyrrolidinone core as a robust and valuable scaffold in applied chemistry. rsc.orgmdpi.com

Significance of Substituted Pyrrolidinones in Contemporary Chemical Science

The versatility of the pyrrolidinone ring has made it a privileged scaffold in modern chemical science, particularly in medicinal chemistry and materials science. benthamdirect.comresearchgate.net The ability to introduce substituents at various positions on the ring allows for the fine-tuning of chemical and physical properties, leading to a wide spectrum of applications. nih.gov In medicinal chemistry, substituted pyrrolidinones are core components of many biologically active compounds. researchgate.netrsc.orgarabjchem.org They serve as key pharmacophores in drugs with diverse therapeutic activities, including anticancer, antimicrobial, and anticonvulsant agents. benthamdirect.comrsc.orgresearchgate.net The non-planar, three-dimensional structure of the saturated pyrrolidinone ring is particularly advantageous for creating molecules that can effectively interact with complex biological targets like enzymes and receptors. nih.gov

Beyond pharmaceuticals, these compounds are crucial intermediates in the synthesis of complex natural products and fine chemicals. researchgate.net The development of multi-component reactions and green chemistry approaches has further expanded the synthetic accessibility and utility of highly functionalized pyrrolidinone derivatives. vjol.info.vn In materials science, the unique properties of pyrrolidinone-based polymers, stemming from the parent compound PVP, continue to be exploited in areas such as coatings, adhesives, and specialty membranes. chemicalbook.comontosight.ai The introduction of specific substituents can modify properties like solubility, thermal stability, and biocompatibility, tailoring the resulting materials for high-technology applications. mdpi.comontosight.ai

Rationale for Dedicated Research on 3,5-Dimethylpyrrolidin-2-one

Dedicated research into this compound is driven by the specific structural features imparted by the two methyl groups. The substitution at the C3 and C5 positions introduces stereocenters, resulting in the existence of cis and trans diastereomers. This stereochemical complexity is of significant interest in asymmetric synthesis, where chiral molecules are used to control the stereochemical outcome of a reaction.

The defined spatial orientation of the methyl groups in a specific stereoisomer of this compound can be exploited to create a chiral environment. This makes the compound a potential candidate for use as a chiral auxiliary or a ligand in catalysis, guiding the formation of a desired enantiomer of a product molecule. The pyrrolidine (B122466) scaffold itself is a well-established component in organocatalysis, and introducing substituents like the methyl groups at C3 and C5 can modulate the catalyst's steric and electronic properties, influencing its activity and selectivity. nih.govontosight.ai Furthermore, understanding the synthesis and stereochemistry of this specific disubstituted pyrrolidinone contributes to the broader knowledge base of how substitution patterns on the pyrrolidinone ring affect its conformation and reactivity, which is crucial for designing new, more complex and effective molecules for various applications. researchgate.netiucr.orgiucr.org

Current Research Landscape and Gaps in the Literature Pertaining to this compound

The current research landscape for substituted pyrrolidinones is vibrant, with a strong focus on their synthesis and application as bioactive agents and catalysts. researchgate.netaalto.fi Recent studies often explore novel synthetic routes, including eco-friendly multicomponent reactions, to generate libraries of pyrrolidinone derivatives for biological screening. rsc.org There is significant interest in their role as inhibitors for enzymes like autotaxin, which is implicated in inflammatory conditions and cancer. nih.gov

However, regarding the specific compound this compound, the publicly available literature appears to be less extensive compared to other substituted pyrrolidinones. While synthetic methods for related structures like 3,3-dimethylpyrrolidin-2-one and 5,5-dimethylpyrrolidin-2-one (B1365610) are documented, detailed investigations specifically targeting the 3,5-disubstituted analogue are not as prevalent. chembk.comscbt.com

A notable gap exists in the comprehensive characterization and application of the distinct stereoisomers (cis and trans) of this compound. There is a lack of in-depth studies exploring its potential as a chiral auxiliary or ligand in asymmetric catalysis. While the general utility of pyrrolidines in this context is known, the specific advantages or disadvantages conferred by the 3,5-dimethyl substitution pattern remain largely unexplored. Furthermore, while many pyrrolidinone derivatives are investigated for their biological activity, dedicated screening and structure-activity relationship (SAR) studies for this compound are scarce in the literature. Future research could fruitfully focus on the stereoselective synthesis of its isomers, the evaluation of their catalytic potential, and a thorough investigation of their biological properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18591-83-8 |

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| SMILES Code | O=C1NC(C)CC1C |

| Stereoisomers | Exists as cis and trans diastereomers |

Data sourced from available chemical supplier information. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-3-5(2)7-6(4)8/h4-5H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDPBYCPNJRCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309480 | |

| Record name | 3,5-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-83-8 | |

| Record name | 3,5-Dimethyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3,5 Dimethylpyrrolidin 2 One

Classical Synthetic Routes to Pyrrolidin-2-one Derivatives

Traditional methods for synthesizing the pyrrolidin-2-one core, a five-membered lactam, have laid the groundwork for more complex derivatives. researchgate.net These routes typically involve the formation of the cyclic amide structure from linear precursors.

Lactams are cyclic amides formed from the intramolecular condensation of an amino carboxylic acid. pearson.combyjus.com The formation of the γ-lactam ring, the core of pyrrolidin-2-one, is often achieved through various cyclization strategies. wikipedia.org Several general synthetic methods are employed for the organic synthesis of lactams. wikipedia.org

Key classical cyclization reactions include:

Cyclization of Amino Acids: The most direct method involves the intramolecular reaction between an amine and a carboxylic acid within the same molecule. wikipedia.org This lactamization is particularly efficient for forming the thermodynamically stable five-membered γ-lactam ring. wikipedia.org

Beckmann Rearrangement: This acid-catalyzed rearrangement of oximes is a well-established method for producing lactams. byjus.comwikipedia.org

Schmidt Reaction: This reaction forms lactams from the interaction of cyclic ketones with hydrazoic acid. byjus.comwikipedia.org

Intramolecular Nucleophilic Substitution: A linear molecule containing a suitable leaving group and an amine can undergo intramolecular substitution to form the lactam ring. wikipedia.org

Iodolactamization: In this process, an iminium ion reacts with a halonium ion, generated in situ from an alkene and iodine, to form the lactam structure. byjus.com

Table 1: Overview of Classical Lactam Cyclization Reactions

| Reaction Name | Reactants | Product |

|---|---|---|

| Cyclization of Amino Acids | Amino-alkanoic acid | Lactam |

| Beckmann Rearrangement | Oxime, Acid Catalyst | Lactam |

| Schmidt Reaction | Cyclic Ketone, Hydrazoic Acid | Lactam |

| Iodolactamization | Alkene, Iodine, Iminium Ion | Iodo-Lactam |

Linear synthesis provides an alternative to direct cyclization, building the carbon backbone before ring closure. A common approach for N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL). researchgate.net This method requires high temperatures, typically between 200-300°C, to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.net Another classical method is the partial hydrogenation of succinimide. researchgate.net These methods, while effective, often lack stereochemical control, which is a significant limitation for producing specific isomers of substituted pyrrolidinones like 3,5-dimethylpyrrolidin-2-one.

Modern and Sustainable Synthetic Methodologies for this compound

Contemporary synthetic chemistry emphasizes stereoselectivity and sustainability. For this compound, which has chiral centers, controlling the stereochemical outcome is paramount. Modern strategies focus on asymmetric synthesis to produce enantiomerically pure compounds.

Asymmetric synthesis is crucial for accessing specific stereoisomers of 3,5-disubstituted pyrrolidines. nih.govacs.org These strategies employ chiral catalysts, auxiliaries, or enzymes to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. The development of such methods has been a focus of extensive research, given the prevalence of pyrrolidine (B122466) rings in pharmaceuticals and natural products. nih.gov

Enzymatic and biocatalytic methods represent a frontier in sustainable and highly selective synthesis. princeton.edu Enzyme-mediated cascade reactions, where multiple transformations occur in a single pot, are particularly efficient. nih.gov

A novel strategy for the asymmetric synthesis of lactams involves hemoprotein-catalyzed intramolecular C-H amidation. researchgate.net Engineered myoglobin (B1173299) variants can act as effective biocatalysts, producing a range of β-, γ-, and δ-lactams in high yields and with excellent enantioselectivity. researchgate.netnih.gov This method functionalizes unreactive C-H bonds, offering a powerful and direct route to chiral lactams. researchgate.net For example, myoglobin-catalyzed intramolecular C-H amidation of dioxazolones can produce γ-lactam products with high enantiopurity (up to 99% ee). nih.gov

Enzymatic cascades can combine different classes of enzymes to achieve a desired transformation. For instance, a one-pot, two-enzyme sequential cascade using an enoate reductase and an alcohol dehydrogenase has been developed for the synthesis of chiral γ-butyrolactones, which are structural relatives of γ-lactams. acs.org Such processes are scalable and achieve near-perfect enantioselectivity. acs.org The biocatalytic stereoselective synthesis of lactams with two chiral centers has also been demonstrated using transaminases in a dynamic kinetic resolution strategy. researchgate.net

Table 2: Examples of Enzymatic Approaches to Chiral Lactam Synthesis

| Enzyme System | Reaction Type | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Engineered Myoglobin | Intramolecular C-H Amidation | Dioxazolones | High (up to 99% ee) |

| Transaminases | Dynamic Kinetic Resolution | Substituted γ-keto esters | High |

| Enoate Reductase / Alcohol Dehydrogenase | Reductive Cascade | α,β-unsaturated keto-esters | High (98 to >99% ee) |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of subsequent reactions. sigmaaldrich.com After the desired chiral center has been established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

This strategy has been successfully applied to the synthesis of substituted pyrrolidinones. The auxiliary controls the facial selectivity of reactions involving prochiral centers, such as enolate alkylation or aldol (B89426) condensations. manchester.ac.uk Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries used in stereoselective conversions. The substrate, typically an acid chloride, is first attached to the oxazolidinone to form an imide. The steric bulk of the substituents on the auxiliary then directs the approach of electrophiles, leading to a highly diastereoselective reaction. For the synthesis of 3,5-disubstituted pyrrolidinones, a chiral auxiliary can be used to control the stereochemistry of alkylation at the C3 position before the cyclization step or on a pre-formed lactam ring.

Catalytic Approaches to Pyrrolidinone Formation

Catalysis offers a powerful tool for the construction of the pyrrolidinone core, enabling control over stereochemistry and reaction efficiency. Both Lewis acid and organocatalytic strategies have been explored for the synthesis of substituted pyrrolidinones.

Lewis acid catalysis plays a crucial role in the synthesis of substituted pyrrolidines, often serving to activate substrates and control stereoselectivity. One notable strategy involves the use of pyroglutamic acid-derived hemiaminals as precursors. Under Lewis acidic conditions, an in situ-formed iminium ion can be trapped by a nucleophile. The stereochemical outcome of this addition can be directed by the choice of protecting group on the nitrogen atom. For instance, carbamate (B1207046) protecting groups tend to favor the formation of cis-2,5-disubstituted pyrrolidines, whereas a benzamide (B126) group can lead to the corresponding trans-isomer as the major product acs.orgnih.gov. This methodology provides a pathway to diastereomerically enriched 2,5-disubstituted pyrrolidines, which can be precursors to the target this compound.

A general representation of this Lewis acid-mediated approach is depicted below:

| Precursor | Lewis Acid | Nucleophile | Major Diastereomer |

| N-carbamate-protected hemiaminal | TiCl₄, SnCl₄, etc. | Electron-rich aromatic | cis-2,5-disubstituted pyrrolidine |

| N-benzamide-protected hemiaminal | TiCl₄, SnCl₄, etc. | Electron-rich aromatic | trans-2,5-disubstituted pyrrolidine |

This table illustrates the influence of the nitrogen protecting group on the diastereoselectivity of the Lewis acid-catalyzed synthesis of 2,5-disubstituted pyrrolidines.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral pyrrolidines and their derivatives. The pyrrolidine motif itself is a privileged structure in many organocatalysts, highlighting the synergy between the target structure and the catalytic approach beilstein-journals.orgmdpi.com. Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in enantioselective Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and excellent enantioselectivities rsc.org.

The synthesis of these organocatalysts often starts from readily available chiral precursors. For example, new pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide through a sequence of diastereoselective allylation followed by hydrozirconation/iodination beilstein-journals.org. These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, with enantioselectivities reaching up to 85% ee beilstein-journals.org.

The effectiveness of these organocatalysts is often evaluated in model reactions, as summarized in the following table:

| Catalyst Type | Model Reaction | Yield | Enantioselectivity (ee) |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael addition of nitromethane to α,β-unsaturated aldehydes | up to 91% | >99% |

| Pyrrolidine from (R)-glyceraldehyde | Michael addition of aldehydes to nitroolefins | - | up to 85% |

This table showcases the high efficiency and enantioselectivity achieved with pyrrolidine-based organocatalysts in asymmetric transformations.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrrolidinones, aiming to reduce environmental impact through the use of safer solvents, catalyst-free conditions, and alternative energy sources.

In line with green chemistry principles, synthetic methods that eliminate the need for both catalysts and solvents are highly desirable. Microwave-assisted organic synthesis has proven to be a valuable tool in this regard. A notable example is the chemoselective, solvent-free, one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine (B41738) to produce a novel antitumor and antimicrobial hydroxypyrrolidin-2-one ejournal.by. This approach not only provides the product in high purity and yield but also avoids the use of hazardous organic solvents, showcasing a significant advancement over conventional thermal heating methods ejournal.by.

Alternative energy sources like ultrasound and microwave irradiation have been effectively utilized to promote the synthesis of pyrrolidinone derivatives and related heterocyclic compounds, often leading to shorter reaction times, higher yields, and cleaner reactions.

Microwave irradiation has been successfully employed in the multicomponent synthesis of various heterocyclic compounds nih.govsemanticscholar.orgasianpubs.org. For instance, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives with good yields researchgate.net. This method highlights the efficiency of microwave heating in facilitating complex chemical transformations.

Ultrasound-assisted synthesis has also been explored for the construction of heterocyclic systems. An efficient synthesis of 2,5-dimethyl-N-substituted pyrroles via the Paal-Knorr condensation has been achieved using uranyl nitrate (B79036) hexahydrate as a catalyst under ultrasonic irradiation nih.gov. Furthermore, ultrasound has been utilized in the one-pot, five-component synthesis of 3,5-disubstituted isoxazole (B147169) secondary sulfonamides in water, demonstrating the potential of sonochemistry in promoting green and efficient organic synthesis researchgate.net. The Ugi-azide multicomponent reaction for the synthesis of 1,5-disubstituted tetrazoles has also been effectively carried out under ultrasound irradiation in solvent-free conditions mdpi.commdpi.com.

Electrosynthesis offers an environmentally friendly alternative to traditional chemical methods for the formation of pyrrolidinones. The Kolbe anodic decarboxylation, followed by an intramolecular radical cyclization and a radical-radical cross-coupling, provides an effective route to this class of compounds organic-chemistry.org. This methodology is particularly attractive from a green chemistry perspective as it uses electricity as a traceless reagent.

The process has been optimized for the synthesis of various N-substituted and 4-substituted pyrrolidinones, demonstrating broad functional group tolerance. A key feature of this method is its potential for diastereoselective synthesis. By using chiral inductors, a diastereoselective ratio of up to 96:4 has been achieved, allowing for the creation of stereoenriched pyrrolidinones organic-chemistry.org.

The general conditions for this electrosynthesis are summarized below:

| Parameter | Condition |

| Solvent | Methanol |

| Electrodes | Smooth platinum |

| Temperature | 10–20°C |

| Current Density | 25–37.5 mA/cm² |

| Yield | up to 71% |

This table outlines the optimized conditions for the electrosynthesis of 2-pyrrolidinones via Kolbe anodic decarboxylation.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry and continuous manufacturing have emerged as powerful tools in modern organic synthesis, offering significant advantages over traditional batch processing. uc.pt These techniques provide enhanced control over reaction parameters, improve heat and mass transfer, and increase safety, particularly for highly exothermic or hazardous reactions. uc.ptineosopen.org The modular nature of flow systems allows for the integration of multiple reaction steps, in-line purification, and real-time monitoring, facilitating automated and efficient production. durham.ac.ukflinders.edu.au

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, has greatly benefited from the application of flow chemistry. durham.ac.uk Methodologies have been developed for a wide range of heterocyclic scaffolds, including pyrazoles, triazoles, thiazoles, and imidazoles. durham.ac.uk Specifically for the pyrrolidine core, flow microreactors have been successfully employed to generate and utilize unstabilized azomethine ylides in dipolar cycloaddition reactions, yielding highly functionalized 3-nitropyrrolidines. durham.ac.uk Such continuous-flow processes, often combined with solid-supported reagents and scavengers, enable the creation of complex molecules like drug-like trisubstituted pyrrolidines with high purity, avoiding laborious workup procedures. durham.ac.ukcam.ac.uk These established strategies for constructing the pyrrolidine ring are directly applicable to the synthesis of substituted lactams such as this compound.

Microfluidic Reactor Applications

Microfluidic reactors, characterized by channels with dimensions in the micrometer range, represent a significant advancement in chemical synthesis technology. researchgate.net Their defining feature is an exceptionally high surface-area-to-volume ratio, which leads to superior mass and heat transfer capabilities compared to conventional batch reactors. researchgate.net This allows for precise control over reaction conditions, short molecular diffusion distances, and the ability to safely conduct reactions that are otherwise difficult to manage. ineosopen.orgresearchgate.net

The application of microfluidic devices has been demonstrated in a variety of organic reactions, including catalytic reactions, phase-transfer reactions, and strongly exothermic processes. researchgate.net In the context of pyrrolidinone synthesis, a green and efficient route has been developed using a microchannel reactor for the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines to produce pyrrolidin-2-ones. rsc.org This method highlights the advantages of microfluidics in enabling reactions under mild, metal-free conditions. rsc.org Furthermore, monolithic microreactors, where a catalyst is immobilized within a continuous solid support, have been fabricated for asymmetric aldol reactions, demonstrating that the flow regime can preserve catalyst activity over extended periods and increase productivity compared to batch conditions. rsc.org These examples underscore the potential of microfluidic reactors to enable controlled, efficient, and scalable syntheses of this compound and its derivatives.

Photochemical Flow Synthesis

Photochemical reactions are a valuable tool for accessing unique molecular structures, but their application in traditional batch synthesis can be hampered by issues related to light penetration and scalability. rsc.org Photochemical flow synthesis effectively overcomes these limitations by passing the reaction mixture through narrow, transparent tubing or microchannels that are irradiated by a light source, ensuring uniform light exposure throughout the reaction medium. rsc.orgdurham.ac.uk This technology has enabled the efficient synthesis of complex molecules, including substituted-6(5H)-phenanthridinones and 3-hydroxyazetidines. rsc.orgdurham.ac.uk

This approach is particularly well-suited for cycloaddition reactions. For instance, a practical in-flow synthesis of 2,4-methanopyrrolidines, which are structurally related to pyrrolidinones, was developed where the key step is an intramolecular photochemical [2+2]-cycloaddition. nih.govresearchgate.net Similarly, photosensitized [2+2] cycloadditions have been optimized in microfluidic photochemical reactors, reducing required residence times from over an hour to just a few minutes. dtu.dk The combination of photochemical activation with continuous-flow systems offers a highly reproducible and scalable pathway for constructing the pyrrolidinone ring system, representing a modern strategy for the synthesis of target compounds like this compound. rsc.orgdurham.ac.uk

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing any synthetic route to ensure high efficiency, yield, and purity. For the synthesis of complex heterocyclic structures like substituted pyrrolidin-2-ones, a systematic variation of parameters is essential. Key variables typically include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. nih.govscielo.br

A relevant example is the optimization of a one-pot, two-step sequence involving N-allylation followed by an intramolecular Heck reaction to produce pyrrolo[2,1-a]isoquinolines from a pyrrolidinone-containing precursor. nih.gov The study demonstrates how methodical adjustments to the reaction components can dramatically impact the outcome. For instance, the choice of palladium catalyst, phosphine (B1218219) ligand, and base were all shown to be crucial for achieving a high yield of the desired product. nih.gov The data below illustrates a typical optimization process that could be applied to a key bond-forming step in the synthesis of this compound.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | MeCN | 85 | 5 | 55 |

| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 85 | 5 | 43 |

| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 85 | 5 | 35 |

| 4 | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | K₂CO₃ | MeCN | 85 | 5 | 65 |

| 5 | Pd(OAc)₂ (10) | dppm (20) | K₂CO₃ | MeCN | 85 | 5 | Trace |

| 6 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | MeCN | 105 | 3 | 72 |

| 7 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | MeCN | 105 | 3 | 78 |

| 8 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ | MeCN | 105 | 3 | 64 |

| 9 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ | MeCN | 105 | 3 | 70 |

| 10 | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | MeCN | 105 | 3 | 21 |

Table 1. Optimization of the intramolecular Heck reaction conditions. Data adapted from a study on pyrrolidinone-fused heterocycles. nih.gov Entry 7 represents the optimized conditions, including an additive of NaOAc (1 equiv).

Development of Novel Precursors and Starting Materials

The development of novel synthetic routes often relies on the innovative use of precursors and starting materials that provide efficient access to complex molecular scaffolds. mdpi.com For the synthesis of 1,5-substituted pyrrolidin-2-ones, a class of compounds that includes this compound, traditional methods often involve multi-step sequences. A modern and straightforward approach utilizes donor-acceptor (D-A) cyclopropanes as versatile three-carbon building blocks. mdpi.com

In this methodology, D-A cyclopropanes bearing an ester group function as 1,4-C,C-dielectrophiles. mdpi.com The synthesis proceeds via a Lewis acid-catalyzed ring-opening reaction with a primary amine, such as an aniline (B41778) or benzylamine, which acts as a 1,1-dinucleophile. mdpi.com This initial step forms a γ-amino ester intermediate, which then undergoes an in-situ lactamization to form the pyrrolidin-2-one ring. A subsequent dealkoxycarbonylation step yields the final 1,5-disubstituted product. mdpi.com This one-pot process demonstrates a broad scope, accommodating a variety of substituted anilines and D-A cyclopropanes with different donor and acceptor groups. mdpi.com The use of D-A cyclopropanes as precursors represents a significant departure from classical methods and provides a highly efficient pathway to pharmacologically relevant γ-lactam skeletons. mdpi.com

Reactivity and Transformation Pathways of 3,5 Dimethylpyrrolidin 2 One

Reactions Involving the Lactam Carbonyl Group

The carbonyl group within the lactam ring is a key site for chemical reactivity, primarily undergoing nucleophilic acyl substitution and reduction reactions.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of 3,5-dimethylpyrrolidin-2-one is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in a substitution at the acyl carbon. Common nucleophilic acyl substitution reactions for lactams include hydrolysis and reactions with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the lactam ring of this compound can be hydrolyzed to yield the corresponding γ-amino acid, 4-amino-2-methylpentanoic acid. This reaction involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, leading to ring cleavage.

Reaction with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that can react with lactams. The reaction of this compound with a Grignard reagent is expected to initially form a ketone after a single addition and subsequent hydrolysis of the intermediate. However, due to the high reactivity of Grignard reagents, the reaction can often proceed further, with a second equivalent of the Grignard reagent attacking the newly formed ketone to yield a tertiary alcohol upon acidic workup.

| Nucleophile | Reagent/Conditions | Product |

| Water | H+ or OH- | 4-amino-2-methylpentanoic acid |

| Grignard Reagent (e.g., CH3MgBr) | 1. Et2O 2. H3O+ | 4-amino-2,4-dimethyl-2-pentanol |

Reduction Methodologies

The lactam carbonyl group can be reduced to a methylene (B1212753) group (-CH2-), converting the lactam to the corresponding cyclic amine.

Lithium Aluminum Hydride (LiAlH4) Reduction: A powerful reducing agent, lithium aluminum hydride (LiAlH4), is commonly used for the reduction of amides and lactams. The reaction of this compound with LiAlH4 in a suitable solvent like tetrahydrofuran (THF), followed by an aqueous workup, yields 2,5-dimethylpyrrolidine. This transformation is a valuable method for the synthesis of substituted pyrrolidines. A similar reduction has been documented for 5,5-dimethylpyrrolidin-2-one (B1365610), which yields 2,2-dimethylpyrrolidine upon treatment with LiAlH4. nih.gov

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH4) | 1. THF 2. H2O | 2,5-dimethylpyrrolidine |

Reactions at the Nitrogen Atom

The nitrogen atom in the lactam ring of this compound is nucleophilic and can participate in various substitution reactions, leading to the formation of N-substituted derivatives.

Alkylation and Acylation Reactions

N-Alkylation: The hydrogen atom attached to the nitrogen can be replaced by an alkyl group. This reaction is typically carried out by treating the lactam with a base to generate the corresponding anion, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). fabad.org.tr

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen atom. This is achieved by reacting the lactam with an acylating agent such as an acid chloride (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. N-acylation can be a useful method for introducing various functional groups and modifying the electronic properties of the lactam. rsc.org

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Alkyl Halide (e.g., CH3I) | NaH | 1,3,5-trimethylpyrrolidin-2-one |

| N-Acylation | Acid Chloride (e.g., CH3COCl) | Pyridine | 1-acetyl-3,5-dimethylpyrrolidin-2-one |

N-Substituted Derivative Synthesis

The synthesis of N-substituted derivatives of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines. nih.gov While this method yields the fully reduced pyrrolidine (B122466), related cyclization strategies starting from γ-amino acids or their esters can lead to the corresponding N-substituted lactams.

Reactions at the Ring Carbon Atoms (C-3 and C-5 Dimethyl Positions)

Reactivity at the carbon atoms of the pyrrolidinone ring, particularly at the C-3 position alpha to the carbonyl group, is also possible.

The hydrogen atoms on the C-3 carbon are acidic due to their proximity to the electron-withdrawing carbonyl group and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C-3 position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical lactams.

Reactions directly at the C-5 methyl groups are less common under typical laboratory conditions as they lack the activation provided by the carbonyl group. Functionalization at this position would generally require more specialized synthetic methods.

| Reaction | Reagent/Conditions | Product |

| α-Alkylation | 1. LDA, THF, -78 °C 2. CH3I | 3,3,5-trimethylpyrrolidin-2-one |

Enolate Chemistry and Alpha-Substitution Reactions

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of an enolate intermediate under basic conditions. masterorganicchemistry.com This enolate is a powerful nucleophile and serves as a key intermediate for a variety of alpha-substitution reactions. youtube.com The formation of the enolate is a critical step, and its regioselectivity is influenced by the choice of base, solvent, and temperature. bham.ac.uk

The general mechanism for base-catalyzed alpha-substitution involves two main steps:

Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate. youtube.comlibretexts.org Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, generating the enolate in high concentration. libretexts.orgwikipedia.org

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an electrophile (E+) to form a new carbon-carbon or carbon-heteroatom bond at the alpha position. youtube.com

Common alpha-substitution reactions applicable to the this compound scaffold include alkylation, halogenation, and aldol-type reactions. masterorganicchemistry.com In the case of this compound, the α-carbon is C4. Deprotonation at this position would lead to an enolate that can react with various electrophiles.

| Reaction Type | Electrophile | Base | Solvent | Product Type |

| Alkylation | Alkyl Halide (R-X) | LDA | THF | 4-Alkyl-3,5-dimethylpyrrolidin-2-one |

| Halogenation | Br₂, Cl₂, I₂ | LDA | THF | 4-Halo-3,5-dimethylpyrrolidin-2-one |

| Aldol (B89426) Addition | Aldehyde/Ketone | NaOEt | EtOH | 4-(β-Hydroxyalkyl)-3,5-dimethylpyrrolidin-2-one |

This table represents generalized conditions for alpha-substitution on a pyrrolidinone scaffold. Specific conditions for this compound would require experimental optimization.

The stereochemistry of the existing methyl groups at C3 and C5 can significantly influence the facial selectivity of the electrophilic attack on the planar enolate, potentially leading to diastereoselective formation of the product.

Stereoselective Functionalization of Methyl Groups

Direct functionalization of the unactivated methyl groups at the C3 and C5 positions is a significant synthetic challenge due to the high bond dissociation energy of C(sp³)–H bonds. However, advanced synthetic methods can achieve such transformations. Stereoselective functionalization implies controlling the reaction to target a specific C-H bond and to form a new stereocenter with a predictable configuration.

One potential, albeit challenging, pathway could involve a radical-based C-H activation/functionalization strategy. Such reactions often require a directing group to position a radical-generating catalyst in proximity to the target C-H bond. While specific examples for this compound are not prevalent in the literature, related stereoselective alkylations on similar pyrrolidine-based lactam systems have been achieved. For instance, the stereoselective alkylation of a strained pyrrolidine-5,5-trans-lactam ring system has been shown to proceed with a wide range of electrophiles, yielding α-substituted products with high selectivity. researchgate.net This suggests that the inherent stereochemistry of the this compound ring could be leveraged to direct the functionalization of one of the methyl groups, provided a suitable methodology is employed.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Core

The pyrrolidinone ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations are valuable for converting the cyclic scaffold into different acyclic or larger heterocyclic structures.

Ring-Opening Reactions: The amide bond of the lactam can be cleaved by hydrolysis (acidic or basic) or aminolysis. This process opens the ring to form a γ-amino acid derivative. For this compound, hydrolysis would yield 4-amino-2,4-dimethylpentanoic acid. This reaction is fundamental in the metabolism of related compounds and can be used synthetically to access functionalized amino acids.

Donor-acceptor (DA) cyclopropanes can serve as precursors to pyrrolidin-2-ones through a process involving ring-opening with a nucleophile followed by cyclization. mdpi.comnih.gov Conversely, the pyrrolidinone ring itself can be opened. For example, strained 2,3-methanopyrrolidines (pyrrolidines fused with a cyclopropane ring) undergo interesting ring-opening reactions of the cyclopropane moiety, which can lead to the synthesis of more complex nitrogen-containing heterocycles. chim.it

Ring-Expansion Reactions: Ring-expansion reactions can convert the five-membered pyrrolidinone into a six-membered piperidinone or other larger rings. While less common than ring-opening, such transformations can be achieved through various synthetic strategies, often involving rearrangement reactions. One reported method involves the expansion of a substituted cyclobutane ring to a five-membered pyrrolidine ring, highlighting the possibility of ring interconversions. researchgate.net Although a direct ring-expansion of this compound is not widely documented, analogous transformations on other cyclic systems provide a basis for potential synthetic routes.

Catalytic Transformations Utilizing this compound as a Substrate

This compound can serve as a substrate in various catalytic processes to introduce new functionality or modify the existing structure. Catalysis offers advantages in terms of efficiency, selectivity, and sustainability.

| Catalytic Process | Catalyst Type | Reagent(s) | Potential Product | Significance |

| C-H Activation/Functionalization | Transition Metal (e.g., Pd, Rh, Cu) | Oxidant, Coupling Partner | Functionalized Pyrrolidinone | Direct modification of C-H bonds to add complexity. |

| Hydrogenation | Heterogeneous (e.g., Pd/C, PtO₂) | H₂ | 3,5-Dimethylpyrrolidine | Reduction of the amide carbonyl to an amine. |

| N-Arylation/N-Alkylation | Copper or Palladium-based | Aryl/Alkyl Halide, Base | 1-Substituted-3,5-dimethylpyrrolidin-2-one | Forms a C-N bond at the lactam nitrogen. |

For instance, copper-catalyzed intramolecular C-H amination has been studied for the synthesis of pyrrolidines, providing mechanistic insights into how transition metals can facilitate the formation of N-heterocyclic rings. acs.org While this example describes ring formation, similar catalytic principles can be applied to the functionalization of a pre-existing pyrrolidinone like this compound.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For reactions involving this compound, mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), and experimental techniques like kinetic analysis.

DFT calculations can be used to explore reaction pathways, determine the structures of transition states, and explain observed regioselectivity and stereoselectivity. nih.gov For example, in a study on the cycloaddition reactions between nitrones and a nitroalkene, DFT was used to show that the process was initiated by the attack of the most nucleophilic atom of the nitrone on the most electrophilic atom of the alkene, which dictated the regioselectivity of the product. researchgate.net A similar approach could be applied to understand the facial selectivity in the alpha-substitution of the this compound enolate.

Mechanistic studies of related heterocyclic systems have provided valuable insights. For instance, the mechanism of 1,3-dipolar cycloaddition reactions has been investigated using Molecular Electron Density Theory (MEDT) to explain regioselectivity. mdpi.com Investigations into copper-catalyzed C-H amination have involved the isolation and characterization of catalytic intermediates to elucidate the reaction pathway. acs.org These studies provide a framework for investigating the reactivity of this compound, focusing on how its specific stereochemistry and electronic properties influence transition states and reaction outcomes.

Advanced Spectroscopic and Structural Elucidation Studies of 3,5 Dimethylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the constitution, configuration, and conformation of organic molecules in solution. For 3,5-Dimethylpyrrolidin-2-one, both one-dimensional and multi-dimensional NMR experiments are essential for a complete analysis.

Multi-dimensional NMR techniques are critical for assigning the relative stereochemistry of the two methyl groups, discerning between the cis and trans diastereomers.

Correlation Spectroscopy (COSY): A 2D COSY experiment reveals proton-proton (¹H-¹H) spin-coupling networks within the molecule. For this compound, it would clearly establish the connectivity from the C3-proton (H3) to the C4-protons (H4a, H4b) and from there to the C5-proton (H5). This confirms the basic spin system of the pyrrolidinone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the relative configuration. NOESY detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The key distinction between the cis and trans isomers lies in the spatial proximity of the two methyl groups.

In the cis-isomer , the C3-methyl and C5-methyl groups are on the same face of the pyrrolidinone ring. A NOESY experiment would therefore show a clear cross-peak between the protons of the C3-methyl group and the protons of the C5-methyl group.

In the trans-isomer , these methyl groups are on opposite faces of the ring and are spatially distant. Consequently, no NOESY correlation would be observed between them. Instead, NOESY cross-peaks would be seen between the C3-methyl protons and the C5-proton, and between the C5-methyl protons and the C3-proton, depending on the ring conformation. researchgate.net

Bidimensional NMR analysis allows for the complete and unambiguous assignment of the diastereomers. rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| N-H | ~7.5 (broad s) | - | - | H3, H5 |

| C2 (C=O) | - | ~178.0 | - | - |

| C3-H | ~2.4 (m) | ~38.0 | H4a, H4b, C3-CH₃ | H4a, H4b, C5-CH₃ |

| C4-H₂ | ~1.7 (m, H4a), ~2.1 (m, H4b) | ~35.0 | H3, H5 | H3, H5, C3-CH₃, C5-CH₃ |

| C5-H | ~3.8 (m) | ~50.0 | H4a, H4b, C5-CH₃ | H4a, H4b, C3-CH₃ |

| C3-CH₃ | ~1.2 (d) | ~18.0 | H3 | H3, H4a, H5 |

| C5-CH₃ | ~1.3 (d) | ~20.0 | H5 | H5, H4b, H3 |

Note: Values are estimates based on typical shifts for γ-lactam structures and may vary with solvent and experimental conditions.

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.gov In this compound, the substituents influence the conformational preference.

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of distinct signals for each populated conformer. As the temperature is raised, the rate of interconversion increases, leading to the coalescence and eventual averaging of these signals.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com These methods are highly sensitive to changes in molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, the key vibrational modes of interest are:

N-H Stretching: In a dilute, non-polar solvent, a free N-H stretch is expected around 3400-3450 cm⁻¹. In the solid state or in concentrated solution, intermolecular hydrogen bonding (N-H···O=C) causes this band to broaden and shift to a lower frequency, typically in the 3200-3300 cm⁻¹ range.

C=O Stretching (Amide I band): This is a very intense absorption in the IR spectrum. For a five-membered lactam ring (γ-lactam), the C=O stretch typically appears at a higher frequency than in acyclic amides, usually around 1680-1710 cm⁻¹. The exact position is sensitive to hydrogen bonding, which shifts the frequency to lower wavenumbers.

Ring Vibrations and C-H Bending: The fingerprint region (below 1500 cm⁻¹) contains numerous bands corresponding to C-C stretching, C-H bending, and ring puckering modes. While complex, this region can provide a unique signature for different conformers or diastereomers.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational spectra for different possible conformers. scifiniti.com By comparing the calculated spectra with the experimental IR and Raman data, a detailed assignment of the observed bands can be made, and the predominant conformation in the solid state or solution can be identified. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Comments |

|---|---|---|---|

| N-H stretch (H-bonded) | 3250 (broad, strong) | 3250 (weak) | Frequency decreases with stronger H-bonding. |

| C-H stretch (asymmetric) | 2960 (medium) | 2960 (strong) | Methyl and methylene (B1212753) groups. |

| C-H stretch (symmetric) | 2870 (medium) | 2870 (strong) | Methyl and methylene groups. |

| C=O stretch (Amide I) | 1695 (very strong) | 1695 (medium) | Sensitive to ring strain and H-bonding. |

| CH₂/CH₃ scissoring | 1460 (medium) | 1460 (medium) | Located in the fingerprint region. |

| N-H bend (Amide II) | 1350 (medium) | 1350 (weak) | Coupled with C-N stretching. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are essential for determining its absolute configuration (e.g., (3R, 5R) vs. (3S, 5S)).

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. mtoz-biolabs.com A CD signal is only observed for chiral molecules within their absorption bands. The lactam moiety in this compound contains a carbonyl chromophore, which exhibits a weak n→π* electronic transition at around 210-230 nm.

This transition is electronically forbidden but magnetically allowed, making it highly sensitive to the asymmetric environment. The resulting CD signal for this transition is known as a Cotton effect. The sign and magnitude of the Cotton effect are determined by the absolute configuration of the stereocenters adjacent to the chromophore. nih.gov For chiral lactams, established "sector rules" correlate the spatial arrangement of substituents relative to the nodal planes of the carbonyl orbitals with the sign of the observed Cotton effect.

A more definitive approach involves comparing the experimental CD spectrum with a spectrum predicted by quantum chemical (QC) calculations for a known absolute configuration (e.g., 3R, 5R). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the sample. nih.govspectroscopyeurope.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org While related to CD, ORD can be measured at wavelengths outside of the absorption bands. In the region of an absorption band where a molecule exhibits a Cotton effect, the ORD curve will be anomalous, showing a characteristic peak and trough. libretexts.org

The relationship between CD and ORD is described by the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to a positive peak in the ORD curve at a longer wavelength and a negative trough at a shorter wavelength. The opposite is true for a negative Cotton effect. Therefore, ORD provides a complementary method to CD for determining absolute configuration by analyzing the shape and sign of the anomalous curve associated with the lactam n→π* transition. libretexts.orgscribd.com

| Technique | Parameter | Expected Observation | Structural Information Gained |

|---|---|---|---|

| CD Spectroscopy | Cotton Effect (n→π*) | Positive or negative peak ~220 nm | Absolute configuration at C3 and C5 |

| ORD Spectroscopy | Anomalous Curve | Peak and trough centered ~220 nm | Confirms absolute configuration from CD |

Note: The sign of the Cotton effect (+ or -) depends on which enantiomer, (3R, 5R) or (3S, 5S), is being analyzed.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct fragmentation pattern characteristic of cyclic amides (lactams). The fragmentation pathways are generally initiated by the ionization of the molecule, forming a molecular ion (M⁺•), which then undergoes a series of bond cleavages and rearrangements.

The fragmentation of amides, including cyclic structures like pyrrolidinones, often involves common pathways such as α-cleavage adjacent to the carbonyl group or the nitrogen atom. libretexts.orgmiamioh.edu A primary fragmentation event for aliphatic amides can be the McLafferty rearrangement if a γ-hydrogen is available, though ring cleavage pathways are more prominent in cyclic systems. libretexts.orgnih.gov In many cases, the most common fragmentation involves the cleavage of the N-CO bond. nih.govunl.ptrsc.org

For this compound (molar mass: 113.16 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 113. Key fragmentation pathways would likely include:

α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation mode for aliphatic amines and related structures. miamioh.edu For this compound, this would involve the loss of a methyl radical (•CH₃) from the C5 position, leading to a stable acylium ion at m/z 98.

Ring Cleavage: Cyclic compounds can undergo complex cleavages involving the breaking of multiple bonds. creative-proteomics.com A characteristic fragmentation for pyrrolidinones involves the loss of carbon monoxide (CO) from the acylium ion intermediate, or directly from a ring-opened molecular ion.

Loss of Ethylene (B1197577): Following initial ring cleavage, the loss of neutral molecules like ethylene (C₂H₄) is a common subsequent fragmentation step.

Based on these principles and analysis of related structures, a proposed fragmentation pathway for this compound is outlined below. The mass spectrum of its isomer, 1,5-Dimethyl-2-pyrrolidinone, shows a prominent peak at m/z 98, supporting the loss of a methyl group as a key initial step. nist.gov

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 113 | [C₆H₁₁NO]⁺• | - | Molecular Ion |

| 98 | [C₅H₈NO]⁺ | •CH₃ | α-Cleavage at C5, loss of a methyl radical. |

| 70 | [C₄H₈N]⁺ | CO | Loss of carbon monoxide from the m/z 98 fragment. |

| 56 | [C₃H₆N]⁺ | CH₂ | Loss of a methylene radical from the m/z 70 fragment. |

| 42 | [C₂H₄N]⁺ | C₂H₄ | Loss of ethylene from the m/z 70 fragment. |

X-ray Crystallography for Solid-State Structure Determination

The core pyrrolidin-2-one ring is expected to adopt a non-planar, envelope or twisted conformation to minimize steric strain. The amide group within the lactam ring will be planar. A key feature in the crystal packing of pyrrolidinones with an N-H group is the formation of strong intermolecular hydrogen bonds. researchgate.net Molecules typically form centrosymmetric dimers or extended chains through N-H···O=C hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Table 2: Predicted Crystallographic Data and Key Structural Parameters for this compound

| Parameter | Expected Value/Feature | Reference Compound Insights |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules with hydrogen bonding capabilities. researchgate.net |

| Space Group | P2₁/c or Pbca | These centrosymmetric space groups are frequently observed for pyrrolidinone derivatives. researchgate.netmdpi.com |

| C=O Bond Length | ~1.23 - 1.25 Å | Typical for a lactam carbonyl group involved in hydrogen bonding. |

| C-N Bond Length (amide) | ~1.33 - 1.35 Å | Shorter than a typical C-N single bond due to amide resonance. mdpi.com |

| N-H Bond Length | ~0.86 - 0.88 Å (as determined by XRD) | Standard length for an N-H bond. |

| Intermolecular Interactions | Strong N-H···O=C hydrogen bonds | This is the primary interaction governing the crystal packing in related structures. researchgate.net |

| Ring Conformation | Envelope or Twist | The five-membered ring is not planar. |

Electron Microscopy and Surface Analysis for Materials Applications

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are crucial for characterizing the surface morphology and microstructure of materials. While this compound as a discrete molecule is not typically studied by electron microscopy, its structural motif is present in various functional materials, including polymers and organic salts, whose surface properties are of significant interest.

The pyrrolidone ring is the core repeating unit of Polyvinylpyrrolidone (B124986) (PVP), a widely used polymer in pharmaceuticals, coatings, and nanocomposite materials. SEM is frequently employed to study the morphology of PVP-based materials, such as electrospun nanofibers, porous microspheres, and films. mdpi.comresearchgate.netresearchgate.net These studies reveal details about fiber diameter, surface porosity, and the dispersion of nanoparticles within the polymer matrix. researchgate.netnih.gov For example, SEM images can visualize how the incorporation of PVP influences the surface of silver nanowires or other nanomaterials. nih.govacs.org

Furthermore, derivatives like N-methyl-N-alkylpyrrolidinium salts are investigated as ionic liquids and phase-change materials. deakin.edu.au SEM studies on these materials have been used to observe their powder surface morphologies, revealing features such as grain boundaries, single-crystal habits, and lattice imperfections. deakin.edu.au Such microstructural characterization helps in understanding the material's physical properties.

Morphological Characterization: Assessing the surface topography of polymers or composites containing the this compound unit.

Phase Analysis: Identifying different phases or domains in blended materials.

Defect Analysis: Observing crystal habits and surface defects in crystalline materials derived from or incorporating this compound. deakin.edu.au

Table 3: Application of Electron Microscopy and Surface Analysis in Pyrrolidone-Containing Materials

| Material Type | Analytical Technique | Information Obtained |

| Polyvinylpyrrolidone (PVP) Nanofibers | Scanning Electron Microscopy (SEM) | Fiber diameter, surface uniformity, porosity, and morphology of composite materials. researchgate.netresearchgate.net |

| Porous Polymer Microspheres | Scanning Electron Microscopy (SEM), Nitrogen Adsorption/Desorption | Particle size distribution, surface texture, specific surface area, and pore structure. mdpi.com |

| N-Alkylpyrrolidinium Organic Salts | Field Emission SEM (FE-SEM) | Powder surface morphology, observation of crystal habits, grain boundaries, and lattice imperfections. deakin.edu.au |

| Nanoparticle-Polymer Composites | SEM, Transmission Electron Microscopy (TEM) | Dispersion and stabilization of nanoparticles (e.g., Ag, Au) on surfaces functionalized with pyrrolidone groups. nih.govacs.org |

Theoretical and Computational Investigations of 3,5 Dimethylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 3,5-Dimethylpyrrolidin-2-one, methods like Density Functional Theory (DFT) are employed to model its behavior at the atomic level. These calculations provide insights that are not always accessible through experimental means alone.

Electronic Structure and Bonding Analysis

The electronic structure defines the distribution of electrons within the molecule, which is crucial for understanding its stability, geometry, and bonding characteristics. An analysis of this compound's electronic structure reveals the nature of its covalent bonds and the influence of its constituent atoms.

Key aspects of the electronic structure include the arrangement of the pyrrolidinone ring and the attached methyl groups. The lactam functionality, with its carbonyl group (C=O) and adjacent nitrogen atom (N-H), is the most electronically active site. Natural Bond Orbital (NBO) analysis is a common technique used to study the electronic structure. unic.ac.cy It examines the delocalization of electron density between filled bonding orbitals and empty anti-bonding orbitals, which indicates hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

For instance, a significant interaction would be the delocalization of the nitrogen lone pair electrons into the anti-bonding orbital of the adjacent carbonyl group (nN → π*C=O). This interaction imparts partial double-bond character to the C-N bond and is characteristic of amides and lactams. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework. researchgate.net

Table 1: Illustrative NBO Analysis for a Key Interaction in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (1) C=O | Value |

Note: E(2) represents the stabilization energy from the donor-acceptor interaction. A higher value indicates a stronger interaction. The actual value would be determined via specific DFT calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. bccampus.cauoanbar.edu.iq These molecular orbitals have distinct energy levels, and their analysis is fundamental to understanding a molecule's electronic properties and reactivity. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. researchgate.net

In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-orbital of the carbonyl group. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. The methyl substituents at the C3 and C5 positions will have a minor inductive effect, slightly raising the energy of the HOMO compared to an unsubstituted pyrrolidinone ring.

Table 2: Predicted Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Value | Primarily located on the N and C=O group |

| LUMO | Value | Primarily the π* orbital of the C=O group |

| HOMO-LUMO Gap | Value | Indicator of chemical reactivity |

Note: These values are placeholders and would be calculated using methods like TD-DFT. researchgate.net

Conformer Analysis and Energy Landscapes

Due to the non-planar nature of the five-membered ring and the presence of two stereocenters (C3 and C5), this compound can exist in various conformations. These conformers are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. The pyrrolidinone ring typically adopts an "envelope" or "twist" conformation.

A conformer analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. nih.gov This is achieved by performing geometry optimizations starting from various initial structures. The relative energies of these conformers determine their population at a given temperature. The presence of two methyl groups gives rise to different diastereomers (cis and trans), each with its own set of possible ring conformations and orientations of the methyl groups (axial vs. equatorial).

The resulting energy landscape maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are powerful for analyzing single molecules, often in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. unic.ac.cy MD simulations model the movements of atoms and molecules over time based on a force field, which approximates the potential energy of the system.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules (e.g., water, ethanol) arrange around the solute molecule. The carbonyl oxygen and the N-H group are expected to be primary sites for hydrogen bonding with protic solvents.

Conformational Dynamics: The transitions between different conformers in solution, providing a more realistic view of its structural flexibility than static gas-phase calculations.

Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to its behavior in a solution.

Simulations would track the trajectory of each atom, allowing for the analysis of structural parameters like radial distribution functions to understand the solvation shell structure.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions and the pathways they might follow. The electronic properties derived from quantum chemical calculations are key to this prediction.

Nucleophilic and Electrophilic Sites: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack (e.g., protonation). The hydrogen on the nitrogen atom would be a region of positive potential, susceptible to deprotonation by a strong base.

Reaction Mechanisms: Computational modeling can be used to map the entire energy profile of a potential reaction, such as hydrolysis of the lactam ring. This involves locating the structures and energies of reactants, transition states, intermediates, and products. The activation energy, determined by the energy difference between the reactant and the transition state, indicates the kinetic feasibility of the reaction.

Computational Spectroscopy for Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data. By simulating spectra, one can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, a strong absorption band corresponding to the C=O stretch and another for the N-H stretch would be predicted. Comparing the computed spectrum to an experimental one helps in confirming the structure and identifying different conformers, as their vibrational frequencies can differ slightly.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. These calculations help in assigning the peaks in an experimental NMR spectrum, which can be complex due to the presence of diastereomers and different conformers.

Table 3: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | Value | Stretching of the nitrogen-hydrogen bond |

| C=O stretch | Value | Stretching of the carbonyl double bond |

| C-H stretch (methyl) | Value | Stretching of C-H bonds in the methyl groups |

Note: Actual values are obtained from frequency calculations after geometry optimization and are often scaled to better match experimental data.

Quantitative Structure-Activity Relationships (QSAR) in a Non-Biological Context (e.g., catalyst efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and a specific activity. elsevierpure.comexcli.de While extensively used in drug discovery to predict biological activity, the QSAR methodology is also a powerful approach in materials science and catalysis, where it is often termed Quantitative Structure-Property Relationship (QSPR). elsevierpure.comexcli.de In a non-biological context, such as catalysis, QSAR models can predict the efficiency, selectivity, or stability of a catalyst based on its molecular descriptors. This allows for the rational design of more effective catalysts and the in-silico screening of novel candidate structures before their time-consuming synthesis and testing. excli.demdpi.com

The core principle involves developing a regression model where the dependent variable is the measured catalytic activity (e.g., reaction yield, turnover frequency, enantiomeric excess) and the independent variables are calculated molecular descriptors of the catalyst molecules. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and lipophilic properties. excli.denih.gov

While specific QSAR studies focusing exclusively on this compound as a catalyst in a non-biological reaction are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on related heterocyclic or organometallic catalysts. For instance, research on ansa-zirconocene catalysts for polypropylene (B1209903) polymerization has successfully employed QSAR models to predict stereoselectivity and polymer molar mass. mdpi.com In that case, 3D geometric descriptors that map the space within the catalytic pocket were crucial for the model's predictive power. mdpi.com

For a hypothetical QSAR study on a series of pyrrolidinone derivatives, including this compound, used as organocatalysts or ligands in a metal-catalyzed reaction, one would first need to generate a dataset of compounds with varying substituents. The catalytic efficiency for a target reaction would be experimentally determined for each derivative. Subsequently, a range of molecular descriptors would be calculated for each molecule.

Key Molecular Descriptors for a Catalysis QSAR Study could include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and partial atomic charges on the carbonyl oxygen and amide nitrogen. These are critical as the lactam moiety's Lewis basicity is central to its potential coordinating or hydrogen-bonding ability. mdpi.com

Steric Descriptors: These quantify the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric parameters (e.g., Taft or Sterimol parameters) for substituents on the pyrrolidinone ring would be vital. These descriptors would model how the catalyst's size impacts its approach to the substrate.

Topological Descriptors: These are numerical representations of molecular branching and shape, such as connectivity indices, which can correlate with catalyst stability and accessibility.

Once the data is compiled, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build the QSAR equation. nih.gov A robust model would not only show good correlation (high R² value) for the training set but would also have strong predictive power for an external test set of compounds. nih.govnih.gov

The following interactive table represents a hypothetical dataset and QSAR model for a series of pyrrolidinone-based ligands in a hypothetical catalytic reaction. The "Catalyst Efficiency" is a measured property, while the descriptors are computationally derived.

Hypothetical QSAR Data for Pyrrolidinone Derivatives in Catalysis

| Compound Name | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Catalyst Efficiency (Predicted %) | Catalyst Efficiency (Experimental %) |

|---|---|---|---|---|---|---|

| Pyrrolidin-2-one | 85.11 | -0.65 | 3.7 | 1.5 | 45 | 48 |

| 5-Methylpyrrolidin-2-one | 99.13 | -0.21 | 3.8 | 1.4 | 55 | 58 |

| This compound | 113.16 | 0.23 | 3.9 | 1.3 | 68 | 70 |

| 5-Phenylpyrrolidin-2-one | 161.20 | 1.10 | 4.1 | 0.9 | 82 | 85 |

Note: The data in this table is purely illustrative to demonstrate the concept of a QSAR study and is not derived from experimental results.

A resulting QSAR equation from such data might look like: Catalyst Efficiency = c0 + (c1 * LogP) + (c2 * Dipole Moment) - (c3 * LUMO Energy)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could reveal, for example, that increasing lipophilicity (LogP) and dipole moment enhances catalytic activity, while a lower LUMO energy (indicating greater electrophilicity) is also beneficial for the reaction mechanism. This provides actionable insights for designing the next generation of catalysts based on the this compound scaffold.

Applications in Chemical Synthesis and Materials Science

3,5-Dimethylpyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This approach is a cornerstone of asymmetric synthesis, which is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.comwilliams.edu The chiral auxiliary guides the formation of a specific stereoisomer, and once its role is complete, it can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Pyrrolidinone-based structures are well-regarded for their effectiveness as chiral auxiliaries. manchester.ac.uk While research has detailed the utility of related compounds like 3,3-dimethyl-5-substituted-2-pyrrolidinone in stereoselective enolate reactions, the core principles apply to the broader class of chiral dimethylpyrrolidinone auxiliaries. manchester.ac.uk These auxiliaries are instrumental in asymmetric alkylation and aldol (B89426) condensations, directing the reaction to form one diastereomer preferentially over the other. manchester.ac.uknih.gov The effectiveness of such auxiliaries lies in their ability to create a rigid, sterically defined environment that biases the approach of incoming reagents. williams.edu

Role as a Ligand in Homogeneous and Heterogeneous Catalysis